molecular formula C9H19NO2 B13343062 1-(2-Ethoxyethyl)piperidin-4-ol

1-(2-Ethoxyethyl)piperidin-4-ol

Cat. No.: B13343062
M. Wt: 173.25 g/mol
InChI Key: WKBABWQTVFVQQK-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the ethoxyethyl group and the hydroxyl group on the piperidine ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyethyl)piperidin-4-ol typically involves the reaction of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol under Favorskii reaction conditions. The reaction conditions are optimized to achieve satisfactory yields of the target glycols. The reaction involves the use of potassium hydroxide (KOH) as a base, and the reaction temperature and medium are carefully controlled to maximize the yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyethyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form saturated products.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Formation of monoethyl ethers.

Scientific Research Applications

1-(2-Ethoxyethyl)piperidin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyethyl)piperidin-4-ol is not well-documented. piperidine derivatives are known to interact with various molecular targets and pathways, including neurotransmitter receptors and enzymes. The presence of the ethoxyethyl and hydroxyl groups may influence the compound’s binding affinity and activity at these targets .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole hydrochloride: A related compound with similar structural features.

    N-(2-ethoxyethyl)piperidine derivatives:

Uniqueness

1-(2-Ethoxyethyl)piperidin-4-ol is unique due to the presence of both the ethoxyethyl and hydroxyl groups on the piperidine ring. This combination of functional groups provides distinct chemical and biological properties that differentiate it from other piperidine derivatives.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

1-(2-ethoxyethyl)piperidin-4-ol

InChI

InChI=1S/C9H19NO2/c1-2-12-8-7-10-5-3-9(11)4-6-10/h9,11H,2-8H2,1H3

InChI Key

WKBABWQTVFVQQK-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1CCC(CC1)O

Origin of Product

United States

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